Cas no 5315-24-2 (2-Hydrazinyl-6-methylpyridine)

2-Hydrazinyl-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydrazinyl-6-methylpyridine
- (6-Methyl-pyridin-2-yl)-hydrazine
- (6-methyl-2-pyridyl)hydrazine
- 1-(6-methylpyridin-2-yl)hydrazine
- 1-(6-methyl-pyridin-2-yl)hydrazine
- 2-Hydrazino-6-methyl-pyridin
- 2-hydrazino-6-methylpyridine
- 2-hydrazino-6-methyl-pyridine
- 2-hydrazino-6-methylpyridine(SALTDATA: 1.3HCl 0.7H2O)
- 2-METHYL-6-HYDRAZINOPYRIDINE
- 6-Methylpyridin-2-hydrazin
- AGN-PC-00N78R
- Ambcb4033592
- CTK1G8658
- SureCN2007460
- 2(1H)-Pyridinone, 6-methyl-, hydrazone
- (6-methylpyridin-2-yl)hydrazine
- RDVGWJKUYXVTSO-UHFFFAOYSA-N
- RP19535
- AM87040
- ST2416943
- AB0025322
- W67
- AS-30717
- 5315-24-2
- CS-W021701
- SCHEMBL23873843
- EN300-83040
- SB52357
- MFCD07786311
- SCHEMBL2007460
- DA-17132
- J-509587
- 2-Hydrazinyl-6-methylpyridine;2-hydrazinyl-6-methylpyridine
- ALBB-033444
- AKOS010096078
- SY107497
- DTXSID60544536
-
- MDL: MFCD07786311
- Inchi: 1S/C6H9N3/c1-5-3-2-4-6(8-5)9-7/h2-4H,7H2,1H3,(H,8,9)
- InChI Key: RDVGWJKUYXVTSO-UHFFFAOYSA-N
- SMILES: N1C(=C([H])C([H])=C([H])C=1C([H])([H])[H])N([H])N([H])[H]
Computed Properties
- Exact Mass: 123.07977
- Monoisotopic Mass: 123.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.9
- XLogP3: 0.8
Experimental Properties
- PSA: 50.94
2-Hydrazinyl-6-methylpyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C(BD77102)
2-Hydrazinyl-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-83040-10.0g |
2-hydrazinyl-6-methylpyridine |
5315-24-2 | 94% | 10.0g |
$733.0 | 2023-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068306-1g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | 97% | 1g |
¥270.00 | 2024-05-10 | |
abcr | AB513741-1 g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | 1g |
€246.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18310-5g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | 95% | 5g |
¥2468.0 | 2023-09-07 | |
Alichem | A029190330-5g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | 95% | 5g |
$493.90 | 2023-09-01 | |
Alichem | A029190330-25g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | 95% | 25g |
$1239.68 | 2023-09-01 | |
ChemScence | CS-W021701-1g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | ≥97.0% | 1g |
$60.0 | 2022-04-27 | |
ChemScence | CS-W021701-5g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | ≥97.0% | 5g |
$180.0 | 2022-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068306-25g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | 97% | 25g |
¥3500.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068306-5g |
2-Hydrazinyl-6-methylpyridine |
5315-24-2 | 97% | 5g |
¥909.00 | 2024-05-10 |
2-Hydrazinyl-6-methylpyridine Related Literature
-
Vaibhav Pramod Charpe,Aniket A. Hande,Arunachalam Sagadevan,Kuo Chu Hwang Green Chem. 2018 20 4859
Additional information on 2-Hydrazinyl-6-methylpyridine
Introduction to 2-Hydrazinyl-6-methylpyridine (CAS No. 5315-24-2)
2-Hydrazinyl-6-methylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 5315-24-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a hydrazine substituent on a pyridine ring with a methyl group at the 6-position, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural framework of 2-hydrazinyl-6-methylpyridine consists of a six-membered aromatic ring containing nitrogen, which is a key feature contributing to its reactivity and functionality. The presence of the hydrazine group (-NH₂) at the 2-position and the methyl group (-CH₃) at the 6-position introduces specific electronic and steric effects that influence its interactions with biological targets. These features have positioned this compound as a versatile building block in drug discovery efforts.
In recent years, 2-hydrazinyl-6-methylpyridine has been explored for its potential applications in the development of novel therapeutic agents. Its ability to participate in various chemical reactions, such as condensation, cyclization, and nucleophilic substitution, makes it a valuable precursor in synthetic organic chemistry. Researchers have leveraged these properties to design and synthesize complex molecules with desired pharmacological profiles.
One of the most compelling aspects of 2-hydrazinyl-6-methylpyridine is its role in the synthesis of bioactive compounds that target specific physiological pathways. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The hydrazine moiety, in particular, is known for its ability to form stable complexes with metal ions and other biomolecules, which can be exploited for therapeutic purposes.
Recent advancements in medicinal chemistry have highlighted the importance of 2-hydrazinyl-6-methylpyridine in the development of small-molecule drugs. Studies have demonstrated its utility in creating molecules that exhibit potent activity against various diseases. For example, researchers have reported the synthesis of hydrazino-pyridine derivatives that show promising results in preclinical models as inhibitors of kinases and other enzymes involved in cancer progression.
The biological activity of 2-hydrazinyl-6-methylpyridine and its derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's structural features allow it to modulate the function of these macromolecules, leading to therapeutic effects. This has spurred interest in understanding the mechanistic basis of its interactions at a molecular level.
Computational chemistry has played a crucial role in elucidating the properties of 2-hydrazinyl-6-methylpyridine and its derivatives. Molecular modeling studies have provided insights into how these compounds bind to biological targets and how their structures can be optimized for improved efficacy. These computational approaches have complemented experimental efforts, enabling researchers to design more effective drug candidates.
The pharmaceutical industry has shown particular interest in 2-hydrazinyl-6-methylpyridine due to its potential as a lead compound for drug development. Several companies have initiated programs to explore its applications in treating neurological disorders, infectious diseases, and chronic conditions. The versatility of this compound makes it an attractive candidate for further investigation.
In conclusion, 2-hydrazinyl-6-methylpyridine (CAS No. 5315-24-2) represents a significant compound in modern pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts across academia and industry.
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